molecular formula C16H23N5O3S B2960456 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide CAS No. 1105248-48-3

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Cat. No.: B2960456
CAS No.: 1105248-48-3
M. Wt: 365.45
InChI Key: KFUCBNVJSGPIPK-UHFFFAOYSA-N
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Description

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a piperidine-4-carboxamide core linked to a 6-acetamidopyridazine moiety via a thioether-containing butanoyl bridge.

Properties

IUPAC Name

1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCBNVJSGPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C16H23N5O3S
  • Molecular Weight: 365.5 g/mol
  • CAS Number: 1105248-48-3

The compound features a piperidine ring, a pyridazine moiety, and a thioether linkage, which contribute to its unique biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, impacting its solubility and interaction with biological targets.

The biological activity of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active or allosteric sites.
  • Receptor Interaction: It could interact with cellular receptors, influencing signaling pathways.
  • DNA/RNA Binding: Potential interactions with nucleic acids may affect gene expression or replication processes.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

Recent investigations into the anticancer properties of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide have yielded promising results:

  • In vitro Studies: Preliminary evaluations demonstrate that this compound can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). For instance, an analog showed an IC50 value of 11.3 μM against HepG2 cells .
Cell LineIC50 Value (μM)Effect
HepG211.3Induces apoptosis
K5624.5Strong anti-proliferative effect

Case Studies

  • VEGFR and ERK Pathway Inhibition:
    A study on similar compounds indicated that they could inhibit VEGFR-2 and ERK pathways, which are crucial in cancer proliferation and survival. The collaborative inhibition of these pathways suggests a multitarget approach to cancer treatment .
  • Cytotoxicity Assessment:
    Cytotoxicity studies revealed that while the compound exhibits significant activity against cancer cell lines, it also presents some toxicity towards normal liver cell lines at higher concentrations, necessitating further research into its safety profile .

Comparative Analysis with Related Compounds

To better understand the unique aspects of 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylateContains ethyl ester groupPotentially higher solubility
N-(2-aminoethyl)piperidine derivativesPiperidine ring with various substitutionsTargeting multiple kinases

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 6-acetamidopyridazine group distinguishes the target compound from Otenabant’s dichlorophenyl-purine system, which is critical for CB1 receptor antagonism .
  • Compared to SARS-CoV-2 inhibitors with naphthalene substituents, the target’s pyridazine-thioether motif may reduce hydrophobicity, improving solubility .

Linker Optimization: The butanoyl thioether linker provides a balance between flexibility and stability, contrasting with the shorter amide or ether linkers in analogs like Example 52 .

Binding Affinity and Selectivity

While quantitative data (e.g., IC₅₀) for the target compound are unavailable, inferences can be drawn from analogs:

  • Otenabant: Exhibits nanomolar affinity for CB1 receptors (Ki = 0.7 nM) due to its halogenated aromatic purine system, a feature absent in the target compound .
  • SARS-CoV-2 Inhibitors : Fluorobenzyl and naphthalene groups in analogs achieve micromolar inhibition of viral proteases, suggesting the target’s pyridazine could offer alternative π-π interactions for similar targets .

Metabolic and Pharmacokinetic Considerations

  • Thioether Stability : The sulfur atom in the target compound may slow oxidative metabolism compared to oxygen-based linkers, as seen in pyrrolidine carboxamides with hydroxy groups (e.g., Example 51) .

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